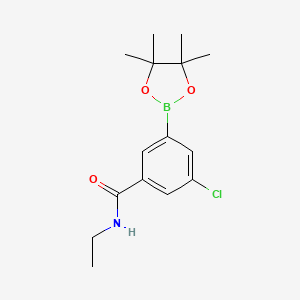

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13808552

Molecular Formula: C15H21BClNO3

Molecular Weight: 309.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BClNO3 |

|---|---|

| Molecular Weight | 309.6 g/mol |

| IUPAC Name | 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |

| Standard InChI Key | YQNVDIUBCXMILY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular structure is defined by its IUPAC name: 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BClNO₃ | VulcanChem |

| Molecular Weight | 309.6 g/mol | VulcanChem |

| InChI | InChI=1S/C15H21BClNO3/c1-6-18-13(19)... | VulcanChem |

| InChI Key | YQNVDIUBCXMILY-UHFFFAOYSA-N | VulcanChem |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)... | VulcanChem |

The dioxaborolan group enhances stability and solubility in organic solvents, making the compound suitable for Suzuki-Miyaura couplings. The chloro and ethylamide substituents influence electronic effects, directing subsequent functionalization reactions.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via boronation of a halogenated benzamide precursor. A plausible route involves:

-

Chlorobenzamide Formation: Reacting 3-chlorobenzoyl chloride with ethylamine to yield 3-chloro-N-ethylbenzamide .

-

Borylation: Introducing the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

This two-step process ensures high regioselectivity at the 5-position, as evidenced by the canonical SMILES string.

Optimization Challenges

-

Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl₂) are preferred for their efficiency in borylation.

-

Purification: Column chromatography or recrystallization achieves the reported 97% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. For example:

This reactivity is critical for constructing biaryl structures in drug candidates.

Pharmaceutical Intermediates

The compound’s chloro and amide groups make it a precursor for:

-

Kinase Inhibitors: Chlorobenzamides are common in kinase-targeted therapies.

-

Anticancer Agents: Boronic acids exhibit proteasome inhibitory activity, as seen in bortezomib analogs.

| Supplier | Purity | Packaging |

|---|---|---|

| BLD Pharmatech | 97% | 1g, 5g, 10g |

| Angene International | 97% | Custom |

Pricing data is proprietary, but bulk quantities (≥10g) typically cost $200–$500/g.

Future Directions and Research Gaps

Unexplored Reactivity

-

Photocatalytic Applications: Boronic esters in C–H activation under visible light.

-

Bioconjugation: Leveraging the amide group for protein labeling.

Toxicological Profiling

No in vivo studies are reported. Standard assays (e.g., Ames test, acute toxicity) are needed to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume